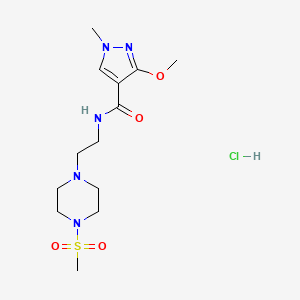

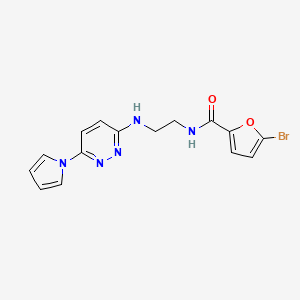

N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, also known as MTOA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various areas of study. MTOA is a member of the oxalamide family, which are compounds that contain two amide groups attached to an oxalyl group.

Applications De Recherche Scientifique

Isoxazole Chemistry and Bioisosteric Replacements

Isoxazoles, including structures similar to N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide, are frequently employed in drug design as bioisosteric replacements for ester and amide functionalities. Their utility stems from the ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility without drastically altering biological activity. This adaptability makes isoxazoles and their derivatives highly valuable in the optimization of drug candidates. For instance, Boström et al. (2012) highlight the application of oxadiazoles, a class closely related to isoxazoles, in medicinal chemistry for their bioisosteric properties and synthetic accessibility, offering insights into the structural and functional versatility of these heterocycles (Boström et al., 2012).

Synthesis and Transformations

The synthetic versatility of isoxazole derivatives enables the exploration of various chemical transformations, providing a pathway to a wide array of bioactive molecules. For example, Kormanov et al. (2017) demonstrate the synthesis and transformation of furazan- and pyrazole-carboxylic acids, which are structurally related to isoxazoles, showcasing the potential for creating novel compounds with significant biological activity (Kormanov et al., 2017). Similarly, Sarlo et al. (1966) discuss the methylation of isoxazolin-5-ones, a process relevant to the functionalization and further development of isoxazole-based compounds (Sarlo et al., 1966).

Photoelectron Angular Distribution and Structural Studies

The study of isoxazole derivatives at the electronic level, such as through photoelectron angular distribution, provides essential insights into their electronic structure and reactivity. Kobayashi et al. (1982) investigate the photoelectron spectra of isoxazoles, including 5-methylisoxazole, revealing details about their π and n bands. Such studies are crucial for understanding the fundamental properties that govern the reactivity and interaction of isoxazole derivatives with biological targets (Kobayashi et al., 1982).

Application in Heterocyclic Compounds Synthesis

Isoxazole derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are central to the development of pharmaceuticals and agrochemicals. The flexibility in modifying isoxazole rings, as demonstrated by Huo et al. (2016), who discuss oxidative C-N bond formation in the synthesis of complex heterocycles, underscores the role of isoxazole derivatives in accessing structurally diverse and biologically relevant molecules (Huo et al., 2016).

Propriétés

IUPAC Name |

N'-(5-methyl-1,2-oxazol-3-yl)-N-(oxolan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-7-5-9(14-18-7)13-11(16)10(15)12-6-8-3-2-4-17-8/h5,8H,2-4,6H2,1H3,(H,12,15)(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVCKXPOTUMIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-methylisoxazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-benzyl-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2995129.png)

![[3-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2995130.png)

![N-[[1-(4-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2995134.png)

![4-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2995137.png)

![N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide](/img/structure/B2995139.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide](/img/structure/B2995146.png)

![(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2995150.png)